molecular formula C10H12Li2N5O8P B12372693 dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate

dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate

Katalognummer: B12372693
Molekulargewicht: 392.2 g/mol
InChI-Schlüssel: JVGSFRVOZWNNMD-NCAIFBJMSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate is a complex chemical compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple deuterium atoms, making it a subject of study in isotopic chemistry and related applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate involves several steps:

    Phosphorylation: The addition of phosphate groups under controlled conditions.

    Purification: The final compound is purified using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale deuteration and phosphorylation processes, utilizing specialized reactors and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons.

    Reduction: It can also be reduced, gaining electrons in the process.

    Substitution: Various substitution reactions can occur, where one atom or group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts may be used to facilitate certain reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated oxides, while reduction could produce deuterated alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Isotopic Labeling: Used in studies involving isotopic labeling to trace chemical pathways.

Biology

    Metabolic Studies: Utilized in metabolic studies to understand biochemical pathways involving deuterium.

Medicine

    Drug Development: Investigated for its potential in developing deuterated drugs with improved pharmacokinetics.

Industry

    Material Science: Applications in material science for developing new materials with unique properties.

Wirkmechanismus

The mechanism by which dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate exerts its effects involves interactions at the molecular level. The deuterium atoms can influence reaction kinetics and stability, making it a valuable tool in various scientific studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Deuterated Compounds: Other compounds with deuterium atoms, such as deuterated benzene or deuterated ethanol.

    Phosphorylated Compounds: Compounds with phosphate groups, like adenosine triphosphate (ATP).

Uniqueness

What sets this compound apart is its combination of extensive deuteration and phosphorylation, providing unique properties that are not found in other similar compounds.

This detailed article provides a comprehensive overview of dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C10H12Li2N5O8P

Molekulargewicht

392.2 g/mol

IUPAC-Name

dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate

InChI

InChI=1S/C10H14N5O8P.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6?,9-;;/m1../s1/i1D2,2D,3D,5D,6D,9D,11+1,12+1,13+1,14+1,15+1,16D,17D;;/hD3

InChI-Schlüssel

JVGSFRVOZWNNMD-NCAIFBJMSA-L

Isomerische SMILES

[2H]C1=[15N]C2=C([15N]1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[15N]=C([15N](C2=O)[2H])[15N]([2H])[2H].[Li+].[Li+]

Kanonische SMILES

[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.